molecular formula C5H9NO4 B12296943 Methyliminodiacetic-d4 acid

Methyliminodiacetic-d4 acid

Cat. No.: B12296943
M. Wt: 151.15 g/mol
InChI Key: XWSGEVNYFYKXCP-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyliminodiacetic-d4 acid is a deuterated form of methyliminodiacetic acid, an organic compound with the formula CH3N(CH2CO2H)2. It is a white solid and is used as a chelating agent for iron. The compound is also a component of organoboron reagents, making it significant in various chemical applications .

Preparation Methods

Methyliminodiacetic-d4 acid can be synthesized from imidodiacetic acid by N-methylation using the Eschweiler–Clarke reaction. This involves the reaction of imidodiacetic acid with formaldehyde and formic acid, leading to the formation of methyliminodiacetic acid . For the deuterated form, deuterated reagents are used to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Methyliminodiacetic-d4 acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyliminodiacetic-d4 acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then participate in various chemical reactions. This chelation process is crucial for its applications in both chemistry and biology .

Comparison with Similar Compounds

Methyliminodiacetic-d4 acid is similar to other chelating agents such as:

This compound is unique due to its deuterated form, which makes it useful in specific research applications where the presence of deuterium is required.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

151.15 g/mol

IUPAC Name

2-[[carboxy(dideuterio)methyl]-methylamino]-2,2-dideuterioacetic acid

InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

InChI Key

XWSGEVNYFYKXCP-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)N(C)C([2H])([2H])C(=O)O

Canonical SMILES

CN(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.